molecular formula C7H9N3O2 B12294039 Pyrazinyl-L-alanine

Pyrazinyl-L-alanine

Katalognummer: B12294039
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: HHPOTEDHKHCARL-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazinyl-L-alanine: is a chemical compound with the molecular formula C7H9N3O2 . It is an amino acid derivative where the pyrazine ring is substituted with an L-alanine moiety. This compound is of interest due to its unique structure, which combines the properties of pyrazine and alanine, making it a valuable subject for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinyl-L-alanine typically involves the reaction of pyrazine-2-carboxylic acid with L-alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the pyrazine ring and the alanine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazinyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Pyrazinyl-L-alanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a model compound for understanding amino acid behavior in biological systems .

Medicine: Its structure allows for modifications that can enhance its therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of polymers and other advanced materials .

Wirkmechanismus

The mechanism of action of Pyrazinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions, while the alanine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Unlike other aromatic amino acids, the pyrazine ring can participate in additional types of chemical reactions and interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

(2S)-2-(pyrazin-2-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI-Schlüssel

HHPOTEDHKHCARL-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC1=NC=CN=C1

Kanonische SMILES

CC(C(=O)O)NC1=NC=CN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.